(+)-Neomenthol

TRPM8 ion channel cooling agent screening analgesic development

Procure (+)-Neomenthol with confidence—this specific menthol stereoisomer is not interchangeable with generic (−)-menthol. It exhibits a 3.3-fold TRPM8 potency differential (EC50 206.22 μM vs. 62.64 μM), serving as an essential moderate-potency comparator for ion channel structure-function studies. Its defined acaricidal activity (LD50 0.26–0.32 μg/cm³ against D. farinae and D. pteronyssinus) positions it as a benchmark for miticide SAR screening. As the exclusive enantiomer found naturally in Mentha species, it is a critical chiral marker for GC-MS authentication of peppermint oils. Stereochemistry dictates biological outcome—verify your isomer before purchase.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 89-78-1
Cat. No. B166111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Neomenthol
CAS89-78-1
SynonymsCyclohexanol, 5-methyl-2-(1-methylethyl)-
Menthol
Menthol, (1alpha,2beta,5alpha)-Isome
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
InChIKeyNOOLISFMXDJSKH-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils;  slightly soluble in water
insoluble in water;  soluble in alcohol and acetone

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Neomenthol (CAS 89-78-1) Procurement Guide: Chemical Identity and Comparative Overview


(+)-Neomenthol (CAS 89-78-1, synonym CAS 2216-52-6) is a monoterpenoid alcohol belonging to the menthol stereoisomer family. As one of eight possible stereoisomers of menthol, it shares the molecular formula C10H20O and a menthane backbone with its structural analogs [1]. The compound exists as a liquid at room temperature with a melting point of −22 °C, a boiling point of 95 °C at 12 mmHg, and a density of 0.899 g/mL at 25 °C [2]. It is practically insoluble in water (calculated solubility 0.56 g/L) but readily soluble in alcohol, acetone, and volatile oils [2]. While all menthol stereoisomers elicit some degree of cooling sensation, their distinct three-dimensional configurations dictate differential receptor interactions, metabolic fates, and bioactivities [1].

Why (+)-Neomenthol Cannot Be Substituted with Generic Menthol Isomers: Stereochemical Imperative


Despite sharing identical molecular formulas, the eight stereoisomers of menthol exhibit fundamentally distinct biological profiles that preclude generic substitution. The spatial orientation of the isopropyl and hydroxyl functional groups determines binding interactions with ion channels such as TRPM8, thereby modulating potency and efficacy in cooling and analgesic applications [1]. Furthermore, stereochemical configuration dictates metabolic partitioning in biological systems: (+)-neomenthol is predominantly converted to neomenthyl-β-D-glucoside for transport and catabolism, whereas (−)-menthol undergoes acetylation to menthyl acetate, resulting in differential tissue retention and bioavailability [2]. These stereochemistry-dependent divergences extend to acaricidal potency, where activity rankings across the isomer series follow a clear structure-activity relationship governed by the isopropyl, hydroxyl, and methyl functional group arrangements on the cyclohexane skeleton [3]. Procurement of an incorrect stereoisomer therefore risks not merely attenuated efficacy but entirely altered biological outcomes.

(+)-Neomenthol (CAS 89-78-1) Quantitative Differentiation Evidence Versus Comparator Compounds


TRPM8 Receptor Activation Potency: (+)-Neomenthol Versus (−)-Menthol EC50 Comparison

(+)-Neomenthol activates the cold-sensing TRPM8 ion channel with an EC50 of 206.22 ± 11.4 μM, which is approximately 3.3-fold less potent than (−)-menthol (EC50 = 62.64 ± 1.2 μM) in patch-clamp recordings using HEK293T cells expressing murine TRPM8 [1]. This quantitative difference reflects the distinct binding configuration of (+)-neomenthol relative to (−)-menthol, wherein the isopropyl group interacts with the S4 helix and the hydroxyl group interacts with the S3 helix of TRPM8, as demonstrated by thermodynamic mutant cycle analysis [1].

TRPM8 ion channel cooling agent screening analgesic development

Acaricidal Activity Against House Dust Mites: (+)-Neomenthol LD50 Values Versus Menthol Stereoisomers

In a direct comparative evaluation using the impregnated cotton fabric disk method, (+)-neomenthol demonstrated acaricidal activity against Dermatophagoides farinae and D. pteronyssinus with LD50 values of 0.32 μg/cm³ and 0.26 μg/cm³, respectively [1]. This potency ranked fourth among tested menthol analogs, following (−)-menthol (0.19 and 0.12 μg/cm³), (±)-menthol (0.23 and 0.21 μg/cm³), and (+)-menthol (0.29 and 0.23 μg/cm³), but exceeded (+)-isomenthol (0.34 and 0.29 μg/cm³) [1]. All menthol analogs exhibited acaricidal activities 62- to 194-fold higher than the reference standard DEET (36.89 and 19.72 μg/cm³), with (−)-menthol showing the greatest potency advantage [1].

acaricide development dust mite control natural product screening

Metabolic Fate Divergence: (+)-Neomenthol Glucosylation Versus (−)-Menthol Acetylation in Plant Systems

In Mentha piperita, administration of (−)-menthone results in reduction to approximately equal proportions of (+)-neomenthol and (−)-menthol. However, these diastereomeric alcohols undergo starkly different metabolic fates: (+)-neomenthol is largely converted to neomenthyl-β-D-glucoside and subsequently transported from leaves to rhizomes for hydrolysis and further catabolism, whereas (−)-menthol is converted to menthyl acetate, which remains retained in leaf tissue [1]. This stereochemistry-governed metabolic partitioning demonstrates that (+)-neomenthol functions primarily as a transportable catabolic intermediate, while (−)-menthol serves as a stored end-product in plant secondary metabolism [1].

metabolic engineering terpenoid catabolism biotransformation studies

Chiral Purity and Source Authentication: (+)-Neomenthol as a Marker for Natural Versus Synthetic Menthol

Analysis of 23 natural Mentha plant samples using two-chiral column tandem GC-MS revealed that (1R,3S,4S)-(+)-neomenthol was detected in seven mint plant samples, while its enantiomer (1S,3R,4R)-(−)-neomenthol was not detected in any of the seven samples [1]. Furthermore, the presence or absence of (1S,3S,4R)-(+)-menthol in samples serves as a definitive identification factor for discriminating between synthetic menthol products and natural menthol sources [1]. The baseline separation of all eight menthol enantiomers was achieved using derivatized β-cyclodextrin and γ-cyclodextrin capillary columns in tandem, enabling reliable quantification of (+)-neomenthol in complex essential oil matrices [1].

chiral chromatography food authentication quality control

(+)-Neomenthol (CAS 89-78-1) Evidence-Backed Research and Industrial Application Scenarios


TRPM8 Ion Channel Pharmacology and Cooling Agent Screening

Based on the 3.3-fold potency differential (EC50 206.22 μM versus 62.64 μM for (−)-menthol) in patch-clamp assays using HEK293T cells [4], (+)-neomenthol serves as a valuable comparator ligand for TRPM8 structure-function studies. Researchers investigating the stereochemical determinants of TRPM8 activation can use (+)-neomenthol as a moderate-potency reference point for thermodynamic mutant cycle analysis, given its distinct S3/S4 helix interactions relative to (−)-menthol [4]. The compound is appropriate for cooling agent screening panels where understanding the full potency spectrum across menthol stereoisomers is required.

Acaricide Discovery and Structure-Activity Relationship Studies

With LD50 values of 0.32 μg/cm³ (D. farinae) and 0.26 μg/cm³ (D. pteronyssinus) [4], (+)-neomenthol occupies a defined intermediate position in the potency hierarchy of menthol stereoisomers against dust mites. This positions the compound as a benchmark reference for structure-activity relationship (SAR) studies exploring how modifications to the isopropyl, hydroxyl, and methyl functional groups influence acaricidal efficacy [4]. (+)-Neomenthol may also serve as a positive control when screening novel acaricidal candidates derived from natural product libraries.

Natural Product Authentication and Chiral Purity Quality Control

The exclusive natural occurrence of the (+)-neomenthol enantiomer in Mentha species, with complete absence of its (−)-neomenthol counterpart [4], establishes (+)-neomenthol as a critical marker for authenticating natural-source menthol products. Analytical laboratories conducting quality control of peppermint oils, flavor ingredients, or menthol-containing pharmaceuticals can employ chiral GC-MS methods [4] to quantify (+)-neomenthol content and verify the absence of the non-natural (−)-neomenthol enantiomer, thereby distinguishing genuine botanical extracts from synthetic or adulterated materials.

Terpenoid Metabolism and Biotransformation Research

In plant metabolic studies, (+)-neomenthol's specific conversion to neomenthyl-β-D-glucoside—contrasting with (−)-menthol's acetylation to menthyl acetate—makes it a critical probe for investigating stereochemistry-dependent glycosylation pathways and inter-organ transport of monoterpenoids [4]. (+)-Neomenthol can be utilized as a substrate for biotransformation studies using Aspergillus niger, which produces five distinct diols and two triols from (+)-neomenthol as starting material [5], offering a defined metabolic fingerprint for comparative terpenoid catabolism research.

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